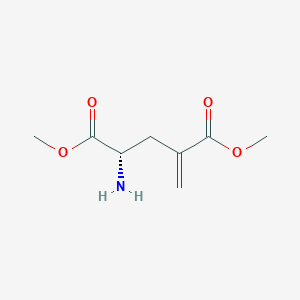
Dimethyl 4-methylidene-L-glutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-methylidene-L-glutamate is an organic compound derived from L-glutamic acid It is characterized by the presence of a dimethyl ester group and a methylene group attached to the fourth carbon of the glutamate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4-methylidene-L-glutamate can be synthesized through the esterification of L-glutamic acid. One common method involves the use of chlorotrimethylsilane (TMSCl) as an acid catalyst precursor. The reaction typically proceeds at room temperature or slightly elevated temperatures (around 50°C) in the presence of alcohols such as methanol or ethanol . The esterification process results in the formation of dimethyl esters of L-glutamic acid, which can then be further modified to introduce the methylene group at the fourth carbon position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-methylidene-L-glutamate undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The methylene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carbonyl derivatives such as aldehydes or ketones.
Reduction: Alcohols or diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 4-methylidene-L-glutamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds and can be used in studies related to enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 4-methylidene-L-glutamate involves its interaction with specific molecular targets and pathways. The methylene group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, alter metabolic pathways, and influence cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Dimethyl 4-methylidene-L-glutamate can be compared with other similar compounds such as:
4-methylene-L-glutamine: Similar structure but with an amide group instead of an ester group.
4-methylene-L-glutamic acid: The parent compound with a carboxylic acid group instead of ester groups.
Uniqueness
The uniqueness of this compound lies in its combination of ester and methylene groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
Properties
CAS No. |
61541-22-8 |
|---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
dimethyl (2S)-2-amino-4-methylidenepentanedioate |
InChI |
InChI=1S/C8H13NO4/c1-5(7(10)12-2)4-6(9)8(11)13-3/h6H,1,4,9H2,2-3H3/t6-/m0/s1 |
InChI Key |
OBDZJJPETILDCB-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)[C@H](CC(=C)C(=O)OC)N |
Canonical SMILES |
COC(=O)C(CC(=C)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















